[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylthiophen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C9H16ClNS and a molecular weight of 205.75 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Methylthiophen-2-yl)methylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylthiophene with formaldehyde and isopropylamine under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Methylthiophen-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
(3-Methylthiophen-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use in research .
Comparison with Similar Compounds
(3-Methylthiophen-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Methylthiophen-2-yl)methylamine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
(3-Methylthiophen-2-yl)methylamine sulfate: Another salt form that can be used in different contexts depending on the desired chemical properties.
This compound’s unique structure and properties make it valuable for various research applications, distinguishing it from other similar compounds.
Biological Activity
(3-Methylthiophen-2-yl)methylamine hydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiophene ring enhances its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₆ClNS and a molecular weight of 169.29 g/mol. Its structure includes a thiophene ring, which is known for contributing to the biological activity of organic compounds due to its electron-rich nature. The combination of the thiophene ring with an amine group provides unique properties that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₆ClNS |
Molecular Weight | 169.29 g/mol |
Structural Features | Thiophene ring, amine |
Biological Activities
Research indicates that (3-Methylthiophen-2-yl)methylamine hydrochloride exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticonvulsant Activity
A recent study evaluated the anticonvulsant properties of related compounds, including derivatives of [(3-Methylthiophen-2-yl)methyl]amine. The results demonstrated significant anticonvulsant effects in animal models, with some compounds showing higher efficacy compared to traditional anticonvulsants like valproic acid. For instance, one derivative exhibited an effective dose (ED50) of 62.14 mg/kg in the maximal electroshock (MES) test, significantly lower than that of valproic acid (252.7 mg/kg) .
Analgesic Activity
The compound has also been investigated for its analgesic properties. In formalin-induced pain models, certain derivatives showed substantial antinociceptive effects, indicating potential use in pain management therapies .
The mechanisms through which (3-Methylthiophen-2-yl)methylamine hydrochloride exerts its biological activities include:
- Interaction with Ion Channels : Studies have shown that related compounds can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and pain signaling .
- Receptor Affinity : Some derivatives have shown affinity for TRPV1 receptors, which play a significant role in pain perception .
Case Studies
- Anticonvulsant Efficacy : A study on a derivative of [(3-Methylthiophen-2-yl)methyl]amine demonstrated significant anticonvulsant activity in various seizure models, outperforming established medications .
- Analgesic Properties : Another case highlighted the effectiveness of a specific derivative in reducing pain responses in mice subjected to formalin tests, suggesting its potential as an analgesic agent .
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10H,6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRSWLPJDNKZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.